![molecular formula C22H21N5O2 B2446949 N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-12-0](/img/structure/B2446949.png)
N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the class of pyrazolo[4,3-c]pyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a phenyl group, a propyl group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety (-CONH-) participates in nucleophilic substitution, enabling derivatization:
-
Alkylation : Reaction with alkyl halides (e.g., allyl bromide) replaces the amide hydrogen, forming N-alkylated derivatives.
-
Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid (-COOH).
Pyridine Ring Functionalization
The 6-methylpyridine substituent undergoes electrophilic substitution:
-
Nitration : Concentrated HNO₃ introduces nitro groups at the para position relative to the methyl group .
-
Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to the pyridine ring .
Reaction | Conditions | Regioselectivity | Source |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | Para to methyl | |
Bromination | Br₂, FeBr₃, CHCl₃, 25°C | Meta to methyl |
Oxidation of the Pyrazole Ring
The pyrazole ring’s 3-oxo group and adjacent nitrogen atoms enable redox reactions:
-
Reduction : NaBH₄ or catalytic hydrogenation reduces the carbonyl to a hydroxyl group.
-
Oxidation : KMnO₄ oxidizes the pyrazole ring to form dihydroxylated derivatives.
Reaction | Reagents | Outcome | Source |
---|---|---|---|
Carbonyl reduction | NaBH₄, MeOH | 3-Hydroxy derivative | |
Ring oxidation | KMnO₄, H₂O, 70°C | Dihydroxy-pyrazolo[4,3-c]pyridine |
Cross-Coupling Reactions
The phenyl group at position 2 participates in palladium-catalyzed couplings:
-
Suzuki Reaction : Aryl boronic acids couple with the phenyl ring using Pd(PPh₃)₄ .
-
Heck Reaction : Alkenes are introduced via Pd-mediated C–H activation .
Reaction Type | Catalysts | Substrates | Yield | Source |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | 60–75% | |
Heck reaction | Pd(OAc)₂, PPh₃, Et₃N | Styrene derivatives | 55–65% |
Photochemical and Thermal Stability
The compound demonstrates moderate stability under standard conditions but degrades under UV light or high temperatures:
-
Photodegradation : UV irradiation (254 nm) cleaves the pyrazole ring, forming nitroso intermediates.
-
Thermal Decomposition : Heating above 200°C results in decarboxylation and CO₂ release.
Condition | Degradation Pathway | Half-Life | Source |
---|---|---|---|
UV light (254 nm) | Ring cleavage to nitroso compounds | 2.5 hrs | |
220°C, inert atmosphere | Decarboxylation | <30 min |
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has been evaluated for its efficacy against various cancer cell lines.
Case Studies:
- Cell Line Testing : Research demonstrated that this compound exhibited significant cytotoxic activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compound showed IC50 values of 3.79 µM for MCF7, indicating strong potential as an anticancer agent .
Cell Line | IC50 Value (µM) |
---|---|
MCF7 | 3.79 |
SF-268 | 12.50 |
NCI-H460 | 42.30 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo derivatives are known to exhibit inhibition of inflammatory pathways, making them candidates for treating inflammatory diseases.
Research Findings:
Studies have shown that derivatives similar to N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Pyrazolo compounds have been reported to possess broad-spectrum antimicrobial properties.
Experimental Results:
In vitro studies indicated that N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine derivatives showed effectiveness against various bacterial strains and fungi .
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound.
Synthesis Techniques:
The synthesis of N-(6-methylpyridin-2-yl)-3-oxo derivatives typically involves multi-step reactions including cyclization and functionalization processes .
SAR Insights:
Research has indicated that modifications to the pyrazolo ring and substituents on the pyridine moiety can significantly influence biological activity. For instance, altering the alkyl chain length or introducing electron-withdrawing groups may enhance anticancer potency .
Wirkmechanismus
The mechanism of action of N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound. The molecular pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a pyrazole ring.
2-amino-5-cyano-6-oxo-pyridine-3-carboxamide: Similar pyridine-based structure with different substituents.
Uniqueness
N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific combination of substituents and the fused pyrazole-pyridine ring system.
Biologische Aktivität
N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]pyridine family and exhibits a complex structure that contributes to its biological properties. Its molecular formula is C19H20N4O with a molecular weight of approximately 320.39 g/mol. The presence of the pyridine and pyrazole rings is significant for its interaction with biological targets.
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes such as carbonic anhydrases (CAs) and poly(ADP-ribose) polymerases (PARPs), which are crucial in cancer cell proliferation and survival pathways .
- Antiproliferative Effects : Studies have demonstrated that it exhibits antiproliferative activity against various cancer cell lines, including those deficient in BRCA1 and BRCA2. This selectivity suggests potential use in targeted cancer therapies .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, which is a desirable effect for anticancer agents. Mechanistic studies show activation of caspases and increased levels of phosphorylated histone H2AX, indicating DNA damage response activation .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast) | 0.01 | Induction of apoptosis |
NCI-H460 (Lung) | 0.03 | PARP inhibition |
Hep-2 (Laryngeal) | 3.25 | Cytotoxicity |
P815 (Mastocytoma) | 17.82 | Cytotoxicity |
These results indicate that this compound exhibits significant antiproliferative activity across various cancer types.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- BRCA Deficient Models : In a study involving BRCA-deficient tumor models, treatment with the compound resulted in a significant reduction in tumor growth compared to controls, suggesting its role as a targeted therapy for specific genetic backgrounds .
- Combination Therapies : When combined with other chemotherapeutic agents, this compound enhanced the overall efficacy, leading to improved survival rates in preclinical models of breast cancer .
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-3-12-26-13-17(21(28)24-19-11-7-8-15(2)23-19)20-18(14-26)22(29)27(25-20)16-9-5-4-6-10-16/h4-11,13-14H,3,12H2,1-2H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKMRPOYQGNWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.